molecular formula C14H18N2O B1601219 N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide CAS No. 69962-41-0

N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide

Cat. No.: B1601219
CAS No.: 69962-41-0
M. Wt: 230.31 g/mol
InChI Key: SGSJBZWRNYSXPE-UHFFFAOYSA-N
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Description

N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide is an organic compound with an intricate structure characterized by a phenyl ring substituted with a bis(prop-2-enyl)amino group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide can be synthesized through a multi-step process:

  • Starting Materials: : The synthesis typically begins with commercially available 3-nitroaniline.

  • Reduction Step: : 3-nitroaniline is reduced to 3-aminophenylamine.

  • N-Alkylation: : The 3-aminophenylamine undergoes N-alkylation using prop-2-enyl halides under basic conditions to form the bis(prop-2-enyl)amino group.

  • Amide Formation: : Finally, the intermediate is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial synthesis might employ similar steps but optimized for scale. High-throughput reactions, flow chemistry techniques, and continuous reactors are often utilized to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide can undergo oxidation reactions at the prop-2-enyl groups, leading to various oxidized products.

Common Reagents and Conditions

  • Oxidizing Agents: : Reagents like KMnO4 or CrO3 are commonly used in oxidation reactions.

  • Substitution Reagents: : Nucleophiles such as alkoxides, thiolates, and amines are often employed for substitution reactions.

Major Products Formed

The major products depend on the specific reactions. Oxidation typically yields carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functionalities depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide is used as a building block in organic synthesis and a precursor for more complex molecules.

Biology

This compound has potential applications in drug design and development. Its structural features make it a candidate for studying protein-ligand interactions and as a scaffold in medicinal chemistry.

Medicine

While not yet used in clinical settings, its derivatives are being explored for anti-inflammatory and anti-cancer properties.

Industry

In industrial chemistry, it serves as a precursor for materials science applications, including the development of polymers and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism of action depends on the context in which the compound is used. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)phenyl]acetamide: : Similar structure but different substituent groups, impacting its reactivity and applications.

  • N-[3-(diethylamino)phenyl]acetamide: : Another analog with variations in the alkyl chains on the amino group.

Uniqueness

Conclusion

N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide is a compound of significant interest in multiple scientific disciplines. Its unique structure allows for a variety of chemical reactions, making it a valuable building block in organic synthesis, while its potential applications in biology and medicine warrant further research and development. By understanding its preparation, reactivity, and applications, researchers can continue to explore its potential across different fields.

Properties

IUPAC Name

N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-4-9-16(10-5-2)14-8-6-7-13(11-14)15-12(3)17/h4-8,11H,1-2,9-10H2,3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSJBZWRNYSXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548862
Record name N-{3-[Di(prop-2-en-1-yl)amino]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69962-41-0
Record name N-{3-[Di(prop-2-en-1-yl)amino]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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